molecular formula C11H23ClN2O2 B14037033 cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride

cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B14037033
M. Wt: 250.76 g/mol
InChI Key: BJRKUDHNJGUHRE-UHFFFAOYSA-N
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Description

cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    tert-Butyl Protection: The tert-butyl group is added to protect the amino group during subsequent reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity and interactions with biological targets.

Medicine:

  • Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate: Lacks the hydrochloride salt form.

    cis-4-amino-3-methylpiperidine-1-carboxylate: Lacks the tert-butyl protection group.

Uniqueness:

  • The presence of both the tert-butyl group and the hydrochloride salt form makes cis-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride unique. These features enhance its stability and solubility, making it more suitable for certain synthetic and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 4-amino-3-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRKUDHNJGUHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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